N-Isopropyloxetan-3-amine hydrochloride
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Overview
Description
N-Isopropyloxetan-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of an isopropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyloxetan-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-isopropyl-3-aminopropanol under acidic conditions to form the oxetane ring. The reaction is usually carried out in the presence of hydrochloric acid, which acts as both a catalyst and a source of the chloride ion to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Isopropyloxetan-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-isopropyloxetan-3-one.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-isopropyloxetan-3-one.
Reduction: N-isopropyloxetan-3-amine.
Substitution: Various N-substituted oxetane derivatives.
Scientific Research Applications
N-Isopropyloxetan-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of N-Isopropyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. These reactions often involve nucleophilic attack on the ring, leading to the formation of various intermediates that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Oxetan-3-amine: Similar in structure but lacks the isopropyl group.
N-Methyl-oxetan-3-amine: Contains a methyl group instead of an isopropyl group.
N-Ethyl-oxetan-3-amine: Contains an ethyl group instead of an isopropyl group.
Uniqueness: N-Isopropyloxetan-3-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and make it a valuable intermediate in the synthesis of more complex compounds .
Properties
IUPAC Name |
N-propan-2-yloxetan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)7-6-3-8-4-6;/h5-7H,3-4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKFFHJXFXZSLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1COC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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